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molecular formula C10H18O B8688954 1-Decyn-4-ol CAS No. 27907-00-2

1-Decyn-4-ol

Cat. No. B8688954
M. Wt: 154.25 g/mol
InChI Key: KBUOIXPROFWBTA-UHFFFAOYSA-N
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Patent
US05258529

Procedure details

20.00 Grams of the 2-chloroallyl-n-hexylcarbinol obtained above were dissolved in 200 g of N,N-dimethylformamide, and 8.39 g of sodium hydroxide in a flake form were added. The resultant mixture was stirred at 25° C. for 10 hours. After the reaction was completed the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. After the filtrate was concentrated under reduced pressure, the concentration residue was subjected to extraction with toluene, washed with a 7% sodium carbonate aqueous solution and then dried over sodium sulfate. The desiccant was filtered off, and the toluene was distilled off. The resultant oily substance was distilled under reduced pressure to give 15.70 g of n-hexylpropargylcarbinol. The results were as follows.
Name
2-chloroallyl-n-hexylcarbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:12])[CH2:3][CH:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[OH:5].[OH-].[Na+].Cl>CN(C)C=O>[CH2:6]([CH:4]([CH2:3][C:2]#[CH:12])[OH:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2|

Inputs

Step One
Name
2-chloroallyl-n-hexylcarbinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(O)CCCCCC)=C
Step Two
Name
Quantity
8.39 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the concentration residue was subjected to extraction with toluene
WASH
Type
WASH
Details
washed with a 7% sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off
DISTILLATION
Type
DISTILLATION
Details
The resultant oily substance was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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